molecular formula C12H10N2O4S B1597816 Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate CAS No. 91076-99-2

Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate

Cat. No.: B1597816
CAS No.: 91076-99-2
M. Wt: 278.29 g/mol
InChI Key: NVUFFVPGEHZJFW-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur.

Mechanism of Action

Target of Action

The primary targets of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with thiophene-2-carboxylic acid, followed by amination and esterification steps .

Industrial Production Methods

Industrial production methods for this compound often utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction kinetics, reducing the overall reaction time and improving the yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO) .

Major Products

The major products formed from these reactions include various substituted thiophene derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate is unique due to the presence of both the nitrophenyl and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c1-18-12(15)11-9(13)6-10(19-11)7-2-4-8(5-3-7)14(16)17/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUFFVPGEHZJFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374904
Record name methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91076-99-2
Record name 2-Thiophenecarboxylic acid, 3-amino-5-(4-nitrophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91076-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-amino-5-(4-nitrophenyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91076-99-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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